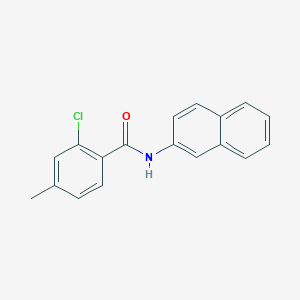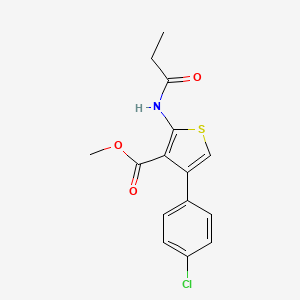
methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate, also known as MCCP, is a synthetic compound that has been extensively studied in scientific research. It belongs to the class of thiophene carboxamides and has gained interest due to its potential applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis. methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been shown to interact with DNA and to cause DNA damage, which can lead to the activation of apoptotic pathways. methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been shown to inhibit the activity of enzymes involved in DNA synthesis, such as thymidylate synthase.
Biochemical and Physiological Effects:
methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, to induce apoptosis, and to inhibit the activity of enzymes involved in DNA synthesis. methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been shown to have antifungal properties and to inhibit the growth of certain viruses. However, further research is needed to fully understand the biochemical and physiological effects of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied, and its properties and potential applications are well documented. However, there are also limitations to using methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects. Additionally, its potential toxicity and side effects need to be further investigated.
Direcciones Futuras
There are several future directions for the research on methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate. One direction is to further investigate its potential as an anticancer agent and to understand its mechanism of action. Another direction is to explore its potential as an antiviral agent and to investigate its antifungal properties. Additionally, research is needed to further understand its biochemical and physiological effects and to investigate its potential toxicity and side effects. Overall, the research on methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has the potential to lead to the development of new treatments for cancer, viral infections, and fungal infections.
Métodos De Síntesis
The synthesis of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate involves a multi-step process that begins with the reaction of 4-chlorobenzaldehyde with thiophene-2-carboxylic acid. The resulting product is then treated with propionyl chloride to form the propionyl derivative. The final step involves the reaction of the propionyl derivative with methylamine to produce methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate. This synthesis method has been optimized to yield high purity and high yield of methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antitumor, and antifungal properties. methyl 4-(4-chlorophenyl)-2-(propionylamino)-3-thiophenecarboxylate has also been studied for its potential use as an antiviral agent and as a treatment for Alzheimer's disease. Its ability to inhibit the growth of cancer cells has been attributed to its interaction with DNA and its ability to induce apoptosis, or programmed cell death.
Propiedades
IUPAC Name |
methyl 4-(4-chlorophenyl)-2-(propanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-3-12(18)17-14-13(15(19)20-2)11(8-21-14)9-4-6-10(16)7-5-9/h4-8H,3H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNARUDFRDIXLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C(=CS1)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

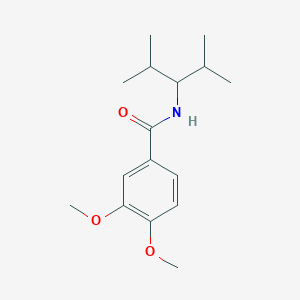

![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794125.png)
![4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5794135.png)
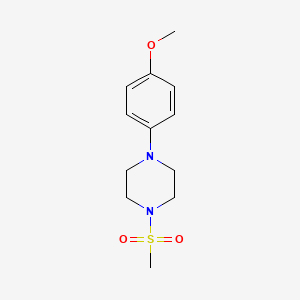
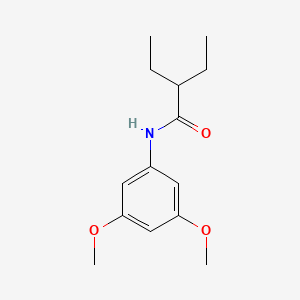
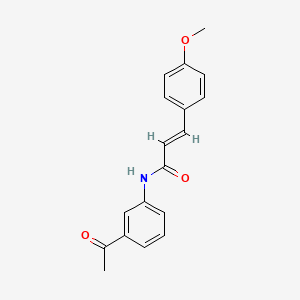
![methyl 2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoate](/img/structure/B5794178.png)
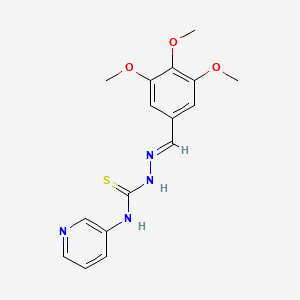
![1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl 2-[1-(2-thienyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5794206.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B5794213.png)
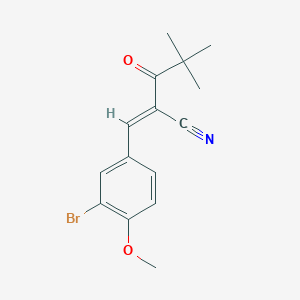
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4-hydroxy-2-pyrimidinyl)thio]acetamide](/img/structure/B5794229.png)
